1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the formation of the pyrrolidine ring. The final step involves the introduction of the sulfamoylbenzyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2H-indazol-3-yl)-5-oxo-N-(4-sulfamoylbenzyl)pyrrolidine-3-carboxamide: shares similarities with other indazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O4S/c20-29(27,28)14-7-5-12(6-8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-3-1-2-4-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23)(H2,20,27,28) |
InChI Key |
QZHJKGCEWRFSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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